1,20-Eicosanediol
Overview
Description
1,20-Eicosanediol is a long-chain diol with the chemical formula C20H42O2. It is a solid compound that is colorless and odorless. This compound is soluble in organic solvents such as ethanol and ether but is insoluble in water . This compound is used in various industrial applications due to its properties as a surfactant, lubricant, and dispersant .
Scientific Research Applications
1,20-Eicosanediol has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
1,20-Eicosanediol, also known as Icosane-1,20-diol, is a long-chain fatty alcohol
Biochemical Pathways
The exact biochemical pathways influenced by this compound are not clearly defined in the current literature. Given its classification as a long-chain fatty alcohol, it may be involved in lipid metabolism and signal transduction pathways. More detailed studies are required to map the specific pathways affected by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,20-Eicosanediol can be synthesized through several organic synthesis methods. One common approach involves the hydrogenation of eicosanoic acid or its derivatives. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale hydrogenation processes. The starting material, eicosanoic acid, is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,20-Eicosanediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form saturated hydrocarbons.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Comparison with Similar Compounds
Similar Compounds
- 1,18-Octadecanediol
- 1,16-Hexadecanediol
- 1,14-Tetradecanediol
Comparison
1,20-Eicosanediol is unique due to its longer aliphatic chain compared to similar compounds like 1,18-Octadecanediol and 1,16-Hexadecanediol . This longer chain length imparts different physical and chemical properties, such as higher melting points and different solubility characteristics . Additionally, the longer chain length can influence the compound’s interactions with biological membranes and other molecular targets .
Properties
IUPAC Name |
icosane-1,20-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMMMHFNKZSYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCO)CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399727 | |
Record name | 1,20-Eicosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7735-43-5 | |
Record name | 1,20-Eicosanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7735-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,20-Eicosanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,20-Eicosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 - 112 °C | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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